molecular formula C9H15NO8S B12656460 L-Cysteine L-ascorbate CAS No. 94313-97-0

L-Cysteine L-ascorbate

Cat. No.: B12656460
CAS No.: 94313-97-0
M. Wt: 297.28 g/mol
InChI Key: HJOVGSYHDSFKNN-CACBPORGSA-N
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Description

L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine, a sulfur-containing amino acid, and L-ascorbic acid, commonly known as vitamin C. This compound leverages the unique properties of both L-cysteine and L-ascorbic acid, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine L-ascorbate can be synthesized through a reaction between L-cysteine and L-ascorbic acid under controlled conditions. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or ethanol, and allowing them to react at a specific temperature and pH. The reaction may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of L-cysteine often involves the hydrolysis of proteins, such as keratin from animal hair or feathers, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors and wastewater . Biotechnological approaches, such as fermentation using genetically engineered microorganisms, are being explored as more sustainable alternatives .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine L-ascorbate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

    Reduction: L-ascorbic acid itself is a common reducing agent.

    Substitution: Thiol-specific reagents, such as iodoacetamide, are used for substitution reactions involving L-cysteine.

Major Products

    Oxidation: Dehydroascorbic acid and cystine.

    Reduction: Reduced metal ions and other reduced compounds.

    Substitution: Disulfide-linked compounds.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A sulfur-containing amino acid with antioxidant properties.

    L-Ascorbic Acid: A potent antioxidant and cofactor for various enzymatic reactions.

    N-Acetylcysteine: A derivative of L-cysteine used as a mucolytic agent and antioxidant.

Uniqueness

L-Cysteine L-ascorbate combines the properties of both L-cysteine and L-ascorbic acid, offering enhanced antioxidant activity and redox potential compared to the individual compounds. This unique combination makes it particularly valuable in applications requiring both antioxidant protection and redox regulation.

Properties

CAS No.

94313-97-0

Molecular Formula

C9H15NO8S

Molecular Weight

297.28 g/mol

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1

InChI Key

HJOVGSYHDSFKNN-CACBPORGSA-N

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S

Origin of Product

United States

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